molecular formula C16H14Cl3FN2O B2755784 N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide CAS No. 301158-63-4

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide

Cat. No.: B2755784
CAS No.: 301158-63-4
M. Wt: 375.65
InChI Key: XGAAUYOYQZTCED-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzylamino group, a trichloroethyl moiety, and a fluorobenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The trichloroethyl moiety may enhance the compound’s stability and bioavailability, while the fluorobenzamide group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide: Contains a methoxy group instead of fluorine.

    N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-nitrobenzamide: Features a nitro group in place of fluorine

Uniqueness

The presence of the fluorine atom in N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide imparts unique properties, such as increased electronegativity and potential for stronger interactions with biological targets. This can result in enhanced efficacy and specificity in its applications compared to similar compounds.

Properties

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3FN2O/c17-16(18,19)15(21-10-11-4-2-1-3-5-11)22-14(23)12-6-8-13(20)9-7-12/h1-9,15,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAAUYOYQZTCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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